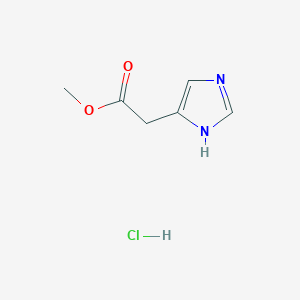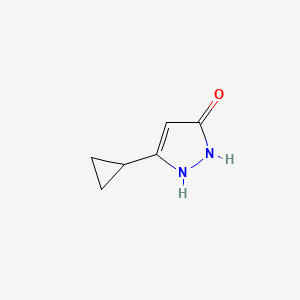
Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride
Descripción general
Descripción
“Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride” is a chemical compound with the CAS Number: 51718-80-0 . It has a molecular weight of 176.6 and its IUPAC name is methyl 1H-imidazol-4-ylacetate hydrochloride .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride” consists of an imidazole ring attached to a methyl acetate group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Aplicaciones Científicas De Investigación
Catalysis in Transesterification/Acylation Reactions
Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride and its derivatives are known for their catalytic roles. Research by Grasa et al. (2002) and Grasa et al. (2003) demonstrated that N-heterocyclic carbenes, a family to which Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride belongs, are efficient catalysts in transesterification between esters and alcohols, and in the acylation of alcohols at room temperature (Grasa, Kissling, & Nolan, 2002) (Grasa, Gueveli, Singh, & Nolan, 2003).
Spectroscopic Characterization and Computational Study
Hossain et al. (2018) synthesized and characterized imidazole derivatives, including Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride, to understand their specific spectroscopic and reactive properties. This study utilized experimental measurements and computational approaches, including molecular dynamics simulations and molecular docking procedures (Hossain et al., 2018).
Corrosion Inhibition
Research by Gašparac, Martin, & Stupnišek-lisac (2000) explored the use of imidazole derivatives, including Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride, as corrosion inhibitors for metals like copper. They found that these compounds exhibit effective inhibition properties, likely due to their adsorption on metal surfaces (Gašparac, Martin, & Stupnišek-lisac, 2000).
Synthesis of Novel Compounds
Research has also been conducted on the synthesis of novel compounds using Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride. For example, a study reported the efficient synthesis of this compound using microwave irradiation and indium triflate as a catalyst (Synthesis of Baylis-Hillman Adduct Under Microwave Irradiation, 2018).
Application in Electrochemistry
Nasirizadeh et al. (2013) investigated the electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst for the simultaneous determination of various substances. This research highlights the potential of Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride in the field of electrochemistry and sensor development (Nasirizadeh et al., 2013).
Direcciones Futuras
Imidazole derivatives have become an important synthon in the development of new drugs . They are used in a variety of applications, including pharmaceuticals and agrochemicals . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, such as “Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride”, is of strategic importance .
Propiedades
IUPAC Name |
methyl 2-(1H-imidazol-5-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-10-6(9)2-5-3-7-4-8-5;/h3-4H,2H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOVUFLIQYXZKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553064 | |
| Record name | Methyl (1H-imidazol-5-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride | |
CAS RN |
51718-80-0 | |
| Record name | Methyl (1H-imidazol-5-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride](/img/structure/B1601462.png)



![3'-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B1601468.png)
![1-[2-[2-[2-(2-Hydroxypropoxy)ethoxy]ethoxy]ethoxy]propan-2-ol](/img/structure/B1601472.png)


